

2-Chloropyridine-5-sulfonyl chloride IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-Chloropyridine-5-sulfonyl chloride

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An In-Depth Technical Guide to 6-Chloropyridine-3-sulfonyl chloride

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical reagent 6-chloropyridine-3-sulfonyl chloride (CAS 6684-39-5). It details the compound's nomenclature, physicochemical properties, core reactivity, and established synthetic protocols. Emphasizing scientific integrity, this document provides field-proven insights into its application as a critical building block for sulfonamide-based pharmaceuticals and agrochemicals, supported by detailed, citable experimental methodologies.

Nomenclature and Chemical Identification

Proper identification of a chemical reagent is foundational to reproducible science. The compound with CAS Registry Number 6684-39-5 is subject to a common nomenclature ambiguity arising from the numbering conventions of the pyridine ring.

The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloropyridine-3-sulfonyl chloride.^{[1][2]} However, it is widely and interchangeably referred to in commercial and research contexts as **2-Chloropyridine-5-sulfonyl chloride**.^[3] This synonymy is critical to recognize when searching chemical databases and literature.

- IUPAC Name: 6-chloropyridine-3-sulfonyl chloride

- Common Synonym: 2-Chloropyridine-5-sulfonyl chloride[3]
- CAS Number: 6684-39-5[3]
- Molecular Formula: C₅H₃Cl₂NO₂S[3]
- InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is paramount for the proper handling, storage, and use of this reagent. It is a reactive compound and must be handled with appropriate engineering controls and personal protective equipment.

Physical and Chemical Properties

The key physicochemical data for 6-chloropyridine-3-sulfonyl chloride are summarized in the table below. The compound is a solid at room temperature and requires refrigerated storage to maintain its integrity.

Property	Value	Source(s)
Molecular Weight	212.05 g/mol	[1][4]
Appearance	White to brown solid	[4]
Melting Point	44 - 51 °C	[1][4]
Boiling Point	132 °C @ 8 Torr	[1]
Purity	≥95% (typical)	
Storage Conditions	0 - 8 °C (Refrigerator)	[4]

Safety and Hazard Information

6-Chloropyridine-3-sulfonyl chloride is classified as a corrosive substance. The sulfonyl chloride moiety is susceptible to hydrolysis, releasing hydrochloric acid, and will react readily with nucleophiles.

- GHS Pictogram: GHS05 (Corrosion)
- Signal Word: Danger
- Hazard Statement: H314 - Causes severe skin burns and eye damage.
- Precautionary Statement (Handling): P280 - Wear protective gloves/protective clothing/eye protection/face protection.
- Precautionary Statement (Response): P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.

Causality Insight: The high reactivity of the sulfonyl chloride functional group is the source of both its synthetic utility and its primary hazard. Contact with moisture on the skin or in the eyes can lead to the in-situ formation of hydrochloric acid and the corresponding sulfonic acid, causing severe chemical burns. Therefore, handling in a moisture-free environment (e.g., under an inert atmosphere) with robust personal protective equipment is mandatory.

Core Reactivity and Mechanistic Insights

The synthetic utility of 6-chloropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages, a key functional group in many bioactive molecules.^{[4][5]}

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. The chloride ion is then eliminated, and a proton is subsequently removed from the nitrogen (typically by a non-nucleophilic base like triethylamine or pyridine) to yield the neutral sulfonamide product.

Caption: General mechanism for sulfonamide synthesis.

Applications in Synthesis

6-Chloropyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.^[4] The 6-chloro substituent on the pyridine ring offers an additional site for subsequent functionalization, typically through nucleophilic aromatic substitution (S_nAr) reactions, adding to its versatility as a building block.

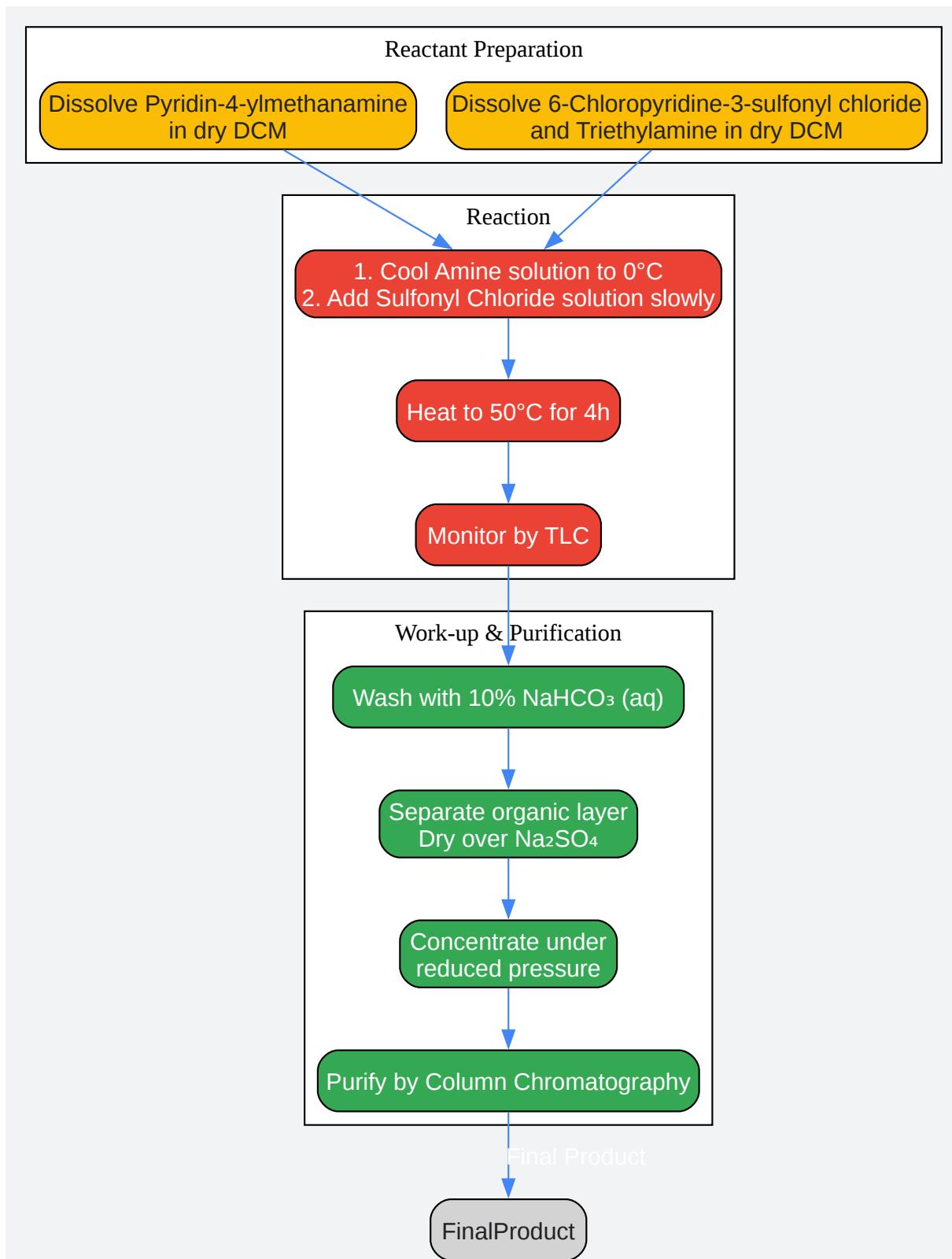
Field Application: Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

A practical, documented application of this reagent is in the synthesis of novel sulfonamide derivatives for biological screening. The following protocol details the synthesis of a specific pyridinylmethyl sulfonamide, demonstrating a standard workflow for this class of reaction.^[6]

Experimental Protocol:

- **Setup:** A solution of pyridin-4-ylmethanamine (7.4 mmol, 1.0 eq.) in dry dichloromethane (10 mL) is prepared in a round-bottom flask and cooled to 0 °C (273 K) using an ice bath.
- **Reagent Addition:** A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol, 1.0 eq.) in dichloromethane is prepared. Triethylamine (1.48 mmol, 0.2 eq.) is added to this solution. Note: The original paper specifies 1.48 mmol of triethylamine, which is substoichiometric. A typical procedure would use at least a full equivalent (7.4 mmol) to scavenge the HCl produced.
- **Reaction:** The sulfonyl chloride/base solution is added slowly to the cooled amine solution. The entire reaction mixture is then heated to 50 °C (323 K) and maintained for 4 hours.
- **Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** The reaction mixture is cooled to room temperature and washed with a 10% aqueous solution of sodium bicarbonate to quench any remaining acid and remove the triethylamine hydrochloride salt.
- **Extraction:** The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

- Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude material is then purified by column chromatography (silica gel) using a petroleum ether:ethyl acetate (7:3) mixture as the eluent to afford the pure 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.[6]

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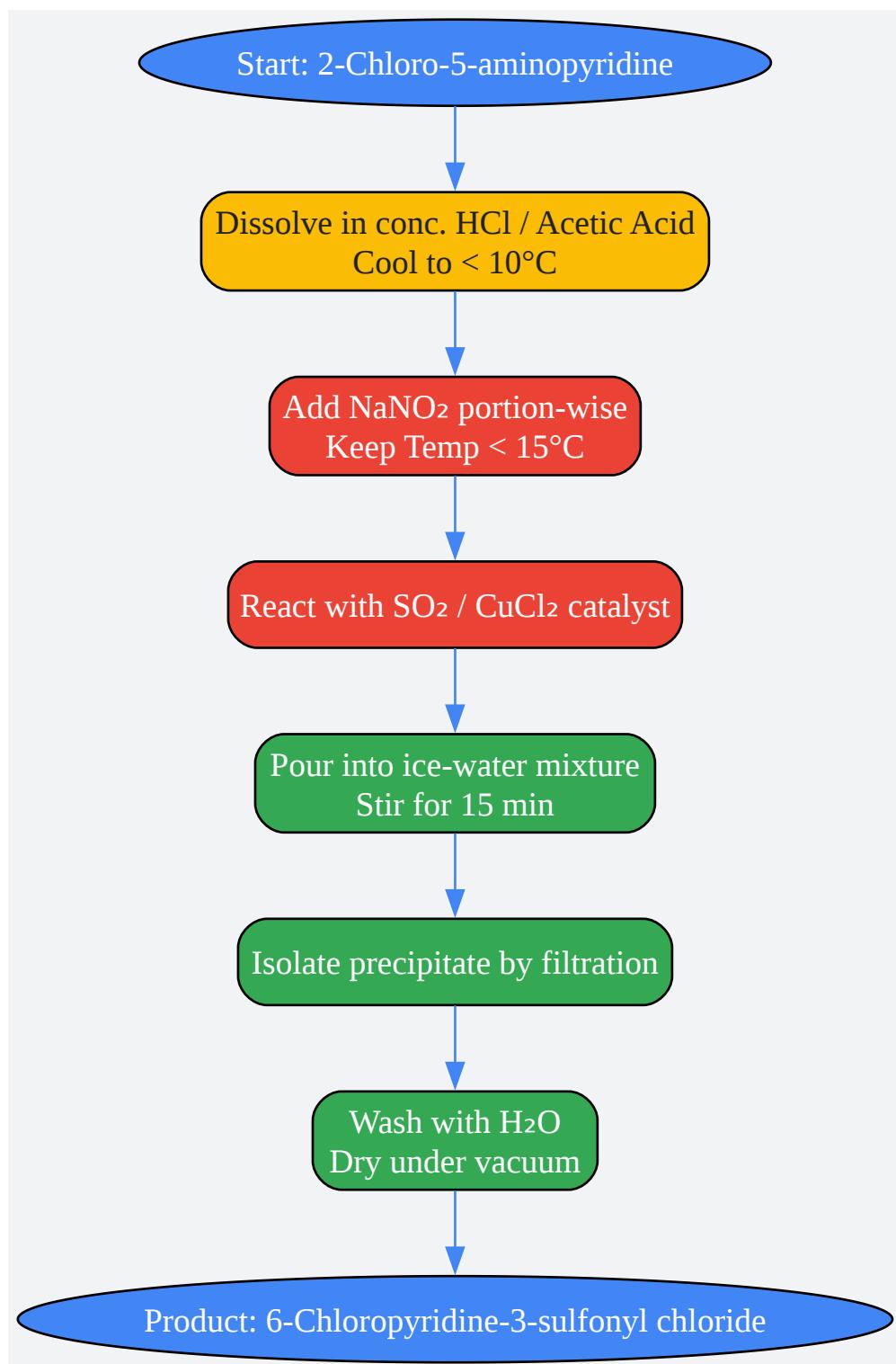
Caption: Experimental workflow for sulfonamide synthesis.

Synthetic Protocol: Preparation of 6-Chloropyridine-3-sulfonyl chloride

The reagent itself is typically prepared via a Sandmeyer-type reaction starting from the corresponding aminopyridine. The following is a general laboratory procedure.

Experimental Protocol:

- **Diazotization Setup:** 10 g (79.2 mmol) of 2-chloro-5-aminopyridine is dissolved in a mixture of concentrated hydrochloric acid (16 mL) and glacial acetic acid (89 mL). The flask is cooled in an ice bath to below 10 °C.
- **Diazonium Salt Formation:** 5.46 g (79.2 mmol) of sodium nitrite is added in small portions, ensuring the internal reaction temperature is maintained below 15 °C. This step forms the highly reactive diazonium salt intermediate.
- **Sulfonylation:** The original source transitions to workup after diazotization, implying a pre-existing source of $\text{SO}_2/\text{CuCl}_2$ in the acidic mixture, which is a common setup for these reactions. The reaction mixture containing the diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.
- **Precipitation:** The reaction mixture is allowed to warm to room temperature and is then poured into 300 mL of an ice-water mixture. Stirring is continued for 15 minutes to ensure complete precipitation of the product.
- **Isolation:** The resulting precipitate is isolated by filtration.
- **Washing and Drying:** The filter cake is washed with water (2 x 100 mL) to remove residual acids and inorganic salts. The product is then dried under reduced pressure to yield 6-chloropyridine-3-sulfonyl chloride.

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Caption: Synthesis of 6-Chloropyridine-3-sulfonyl chloride.

Conclusion

6-Chloropyridine-3-sulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for the construction of sulfonamides. While its hazardous and reactive nature demands careful handling, its utility as a bifunctional building block ensures its continued importance in the discovery and development pipelines for new pharmaceuticals and agrochemicals. This guide has provided the core knowledge, from nomenclature to practical application, required for its effective and safe implementation in a research setting.

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